N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide is an organic compound known for its unique chemical structure and properties It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-(2-phenylmorpholin-4-yl)propylamine under basic conditions to form the desired benzamide compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide: This compound has a similar benzamide structure but differs in the presence of a piperazine ring and chloro-fluoro substituents.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide: This compound features a pyridine ring and a propyl group, highlighting the diversity in benzamide derivatives.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-10-5-4-9-17(18)20(27)25-11-6-12-26-13-14-28-19(15-26)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSWYZCGGSZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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